REACTION_CXSMILES
|
[C:1]([C:3]1[C:4](=[O:11])[NH:5][C:6]([CH3:10])=[CH:7][C:8]=1[CH3:9])#[N:2].[CH2:12](Br)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>ClCCl.C(=O)([O-])[O-].[Ag+2]>[CH2:12]([O:11][C:4]1[C:3]([C:1]#[N:2])=[C:8]([CH3:9])[CH:7]=[C:6]([CH3:10])[N:5]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:3.4|
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C(NC(=CC1C)C)=O
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
26 g
|
Type
|
catalyst
|
Smiles
|
C([O-])([O-])=O.[Ag+2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the insoluble material was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=7/1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=NC(=CC(=C1C#N)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |